1-(Pyridin-2-yl)pyrrolidin-3-ol
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Overview
Description
“1-(Pyridin-2-yl)pyrrolidin-3-ol” is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 . It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidin-2-yl compounds involves various strategies, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, the formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring and a pyridin-2-yl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyridin-2-ol, a component of “this compound”, reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .Scientific Research Applications
Organocatalyst in Asymmetric Michael Addition :
- A derivative of 1-(Pyridin-2-yl)pyrrolidin-3-ol, specifically 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, has been studied as an effective organocatalyst for asymmetric Michael addition reactions. This compound shows potential in catalyzing reactions with good to high yield and excellent enantioselectivities (Cui Yan-fang, 2008).
Study of Intramolecular Hydrogen Bonding :
- Research on a similar molecule, 1-(5-methyl-[1,3,4]thiadiazol-2-yl)-pyrrolidin-2-ol, highlighted the importance of intramolecular OH⋯N hydrogen bonding in influencing the conformational properties of these compounds (S. Laurella & M. Erben, 2016).
Synthesis and Structure of Thioanalogues :
- The synthesis and structure of thioanalogue compounds related to this compound have been reported, demonstrating the versatility of this chemical structure in synthesizing new compounds with varied properties (Marzena Wojciechowska-Nowak et al., 2011).
Chemistry of Pyrrolidine Derivatives :
- Research on pyrrolidine derivatives, including those related to this compound, has shown their application in synthesizing various compounds with potential applications in different fields like organic chemistry and pharmaceuticals (A. Khlebnikov et al., 2012).
Spectroscopic and Computational Analysis :
- A study involving a Mannich base derivative of this compound, namely 1-[(Pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione, revealed insights into its structure and antioxidant activity through spectroscopic and computational analysis. This demonstrates the compound's potential in biochemical applications (M. Boobalan et al., 2014).
Molecular Docking Studies :
- Molecular docking studies of a similar compound, 1-(pyridin-2-yl amino)methyl napthalene-2-ol, have shown its potential in binding with antimicrobial agents, indicating possible applications in medicinal chemistry (P. Rajamani et al., 2019).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as 1-(pyridin-2-yl)pyrrolidin-3-ol, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives have been reported to have target selectivity .
Mode of Action
It is known that pyridin-2-ol, a component of the compound, can react as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms . This suggests that this compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Compounds with a pyrrolidine ring are known to influence various biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring are known to have various biological activities .
Action Environment
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-(Pyridin-2-yl)pyrrolidin-3-ol are not fully understood yet. The pyrrolidine ring, a key structural component of this compound, is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely determined by the stereochemistry of the molecule .
Cellular Effects
The cellular effects of this compound are currently unknown as no specific studies have been conducted on this compound. Related compounds have been shown to have various effects on cells .
Molecular Mechanism
The molecular mechanism of action of this compound is not well understood. It is known that the pyrrolidine ring can interact with various biomolecules, potentially leading to changes in gene expression .
Metabolic Pathways
The metabolic pathways involving this compound are not well understood. Related compounds have been shown to be involved in various metabolic pathways .
Properties
IUPAC Name |
1-pyridin-2-ylpyrrolidin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c12-8-4-6-11(7-8)9-3-1-2-5-10-9/h1-3,5,8,12H,4,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVUBKWZTRFGDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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